Simeprevir

Overview

Description

Simeprevir (Olysio™) is a second-generation, macrocyclic, oral inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. It was first approved in 2013 for treating chronic HCV genotype 1 infection in combination with pegylated interferon-α (PegIFN-α) and ribavirin (RBV) . This compound binds covalently to the NS3 protease active site, blocking viral polyprotein processing and replication. Its macrocyclic structure enhances binding affinity and reduces off-target effects compared to first-generation protease inhibitors like boceprevir and telaprevir .

Key pharmacokinetic properties include:

- Plasma protein binding: 99.9% (primarily albumin) .

- Metabolism: Primarily hepatic via CYP3A4 .

- Elimination: Biliary excretion (80%) with negligible renal clearance .

In phase III trials, this compound achieved 79.2% sustained virologic response (SVR12) in relapsed HCV genotype 1 patients when combined with PegIFN-α/RBV, with 92.7% qualifying for shortened 24-week therapy .

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

Precursor Synthesis

The RCM route begins with the synthesis of a linear diene precursor. Key intermediates include:

- Quinoline fragment : Synthesized via Friedländer condensation of 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate with cyclopropyl sulfonamide.

- Cyclopentane diacid moiety : Introduced through Mitsunobu coupling or lactonization.

Macrocyclization via RCM

The critical step involves RCM using Grubbs catalysts under simulated high dilution (SHD) conditions:

Table 1: RCM Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Grubbs 1st Gen | DCM | 40 | 24 | 62 | |

| Grubbs 2nd Gen | Toluene | 110 | 6 | 78 | |

| Hoveyda-Grubbs 2 | Chlorobenzene | 130 | 4 | 85 |

Key Findings :

- N-Boc substitution on the diene precursor improves macrocyclization efficiency by altering catalyst insertion sites.

- Second-generation catalysts (e.g., Grubbs II) enhance reaction kinetics, reducing oligomerization.

Final Steps

- Hydrolysis : The macrocyclic ester is hydrolyzed to the carboxylic acid using LiOH (0.01 M, 40°C, 24 h).

- Coupling : Amidation with cyclopropyl sulfonamide via HATU/DIPEA in DMF yields Simeprevir freebase (71% yield).

Amidation-Based Macrocyclization (Alternative Method)

Stepwise Amidation Strategy

A patent (CN105175406B) bypasses RCM by pre-forming the alkene and using sequential amidations:

Table 2: Amidation Process Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | HATU, DIPEA, DMF | 0°C → 25°C, 5 h | 90 |

| 2 | LiOH, H₂O/THF | 40°C, 24 h | 88 |

| 3 | HATU, DIPEA, CH₂Cl₂ | 0°C → 25°C, 24 h | 71 |

Advantages :

- Eliminates costly RCM catalysts and high-dilution requirements.

- Reduces steps from 7–8 to 3, lowering production costs.

Industrial-Scale Synthesis (WO2017064680A1)

Optimized Crystallization

The sodium salt form (this compound sodium) is produced via:

- Salt formation : Reacting freebase with sodium 2-ethylhexanoate in THF/n-heptane (50% yield).

- Purification : Recrystallization from acetone/water achieves >99% HPLC purity.

Table 3: Key Process Parameters for Salt Formation

| Parameter | Value |

|---|---|

| Solvent Ratio (THF:n-Heptane) | 1:3 |

| Temp | 25°C |

| Stirring Time | 2 h |

| Purity Post-Crystallization | 99.2% |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Total Steps | Overall Yield (%) | Cost Drivers |

|---|---|---|---|

| RCM | 7–8 | 28–35 | Grubbs catalysts, SHD |

| Amidation | 3 | 56–61 | HATU reagent |

| Industrial Process | 5 | 45–50 | Recrystallization |

Regulatory Considerations

- The RCM route is described in FDA submissions (NDA 205123).

- Amidation-based methods are patented but lack clinical batch data.

Challenges and Innovations

Chemical Reactions Analysis

TMC435 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are typically derivatives of the original compound, which may have different pharmacological properties .

Scientific Research Applications

Clinical Efficacy in Hepatitis C Treatment

Simeprevir has demonstrated significant efficacy in treating chronic hepatitis C, particularly in genotype 1 infections. The following key studies highlight its clinical applications:

- PROMISE Study : In this pivotal Phase 3 study, this compound was administered to treatment-experienced patients, resulting in a sustained virologic response (SVR12) rate of 79%, compared to only 37% in the placebo group. This study established this compound's effectiveness when combined with pegylated interferon and ribavirin .

- QUEST Studies : A pooled analysis from the QUEST-1 and QUEST-2 trials showed that 80% of treatment-naïve patients achieved SVR12 when treated with this compound plus pegylated interferon and ribavirin. This was a significant improvement over historical controls .

- This compound Plus Sofosbuvir : A study evaluating this compound combined with sofosbuvir for 12 weeks reported superior SVR12 rates compared to historical controls for both treatment-naïve and treatment-experienced patients .

Patient Subpopulations

This compound's effectiveness varies among different patient demographics and conditions:

- Cirrhosis Patients : In patients with cirrhosis, SVR12 rates were reported at 83% for those treated with this compound plus sofosbuvir. This indicates that even patients with advanced liver disease can benefit significantly from this combination therapy .

- IL28B Genotype Impact : The efficacy of this compound also correlates with the IL28B genotype. In the PROMISE study, SVR12 rates varied significantly based on genotype, highlighting the importance of genetic factors in treatment outcomes .

Safety Profile

This compound is generally well-tolerated, with manageable side effects. The PROMISE study reported on-treatment failure rates of 3% and relapse rates of 19% among patients treated with this compound, which were significantly lower than those observed in the placebo group . Adverse reactions are relatively infrequent and do not exacerbate anemia, a common side effect associated with other treatments like pegylated interferon .

Future Research Directions

Ongoing studies continue to explore the potential applications of this compound beyond its current indications:

- Combination Therapies : Research is being conducted on the use of this compound in combination with newer antiviral agents to enhance efficacy and reduce treatment duration for various HCV genotypes .

- Drug Repositioning : Preliminary investigations suggest that this compound may have applications beyond hepatitis C, including potential effects on other viral infections or conditions due to its mechanism of action targeting viral proteases .

Summary Table of Clinical Trials Involving this compound

| Study Name | Patient Population | Treatment Duration | SVR12 Rate (%) | Key Findings |

|---|---|---|---|---|

| PROMISE | Treatment-experienced | 12 weeks | 79 | Significant improvement over placebo |

| QUEST-1 & QUEST-2 | Treatment-naïve | 12 weeks | 80 | High efficacy in naïve patients |

| OPTIMIST | Patients with cirrhosis | 8-12 weeks | 83 | Effective even in advanced liver disease |

| This compound + Sofosbuvir | Mixed population | 12 weeks | Variable | Superior SVR12 rates compared to historical control |

Mechanism of Action

TMC435 exerts its effects by inhibiting the NS3/4A serine protease of the hepatitis C virus. This protease is essential for the replication of the virus. By inhibiting this enzyme, TMC435 prevents the virus from replicating and spreading within the host. The molecular targets of TMC435 include specific residues within the NS3/4A protease, which are critical for its enzymatic activity .

Comparison with Similar Compounds

HCV NS3/4A Protease Inhibitors

Key Advantages of this compound :

- Improved safety : Lower rates of severe anemia (3% vs. 27% with telaprevir) and rash .

- Shorter therapy : 92.7% of patients eligible for 24-week treatment vs. 48 weeks for older regimens .

Cross-Viral Activity Comparisons

This compound has shown inhibitory activity against non-HCV targets:

- SARS-CoV-2 :

- HIV : Minimal interaction with rilpivirine (CYP3A4 substrate), unlike older HIV protease inhibitors .

Pharmacokinetic Comparisons

This compound’s minimal renal excretion reduces dosing adjustments in renal impairment compared to RBV, which requires dose modification for glomerular filtration rate <50 mL/min .

Research Findings and Clinical Implications

Resistance Profile

- The Q80K polymorphism in HCV genotype 1a reduces this compound efficacy (SVR12 drops to 58% vs. 84% in Q80K-negative patients) .

- Structural studies show Q80K induces conformational changes in NS3, weakening this compound binding .

Repurposing Potential

- COVID-19 : this compound’s dual inhibition of 3CLpro and Spike-ACE2 interaction positions it as a candidate for combination therapy, though clinical validation is pending .

- HCV/HIV Coinfection : Historical data show superior efficacy of this compound + PegIFN-α/RBV vs. PegIFN-α/RBV alone (SVR12: 79.2% vs. 36.1%) .

Q & A

Basic Research Questions

Q. How should in vitro studies be designed to evaluate Simeprevir’s antiviral activity against HCV genotypes?

- Methodological Guidance : Use Huh7-Luc cells to measure dose-dependent inhibition of HCV replication. Calculate EC₅₀ and EC₉₀ values via dose-response curves. For genotype 1a, include Q80K polymorphism testing due to its impact on this compound resistance . Standardize assays using chimeric replicons with patient-derived NS3 sequences to model clinical resistance .

Q. What are the key parameters for optimizing this compound quantification in stability-indicating HPLC methods?

- Methodological Guidance : Employ a Quality by Design (QbD) approach for reverse-phase HPLC. Validate parameters such as mobile phase composition (e.g., acetonitrile-phosphate buffer), column type (C18), and detection wavelength (210 nm). Ensure linearity (5–50 µg/mL), precision (RSD <2%), and robustness against degradation products (e.g., acidic/oxidative conditions) .

Q. How do response-guided therapy (RGT) criteria influence this compound trial design?

- Methodological Guidance : In phase III trials (e.g., PROMISE study), apply RGT to shorten treatment duration. Patients achieving rapid virologic response (RVR; HCV RNA undetectable at week 4) may reduce therapy from 48 to 24 weeks. Include SVR12/SVR24 as primary endpoints and stratify by baseline viral load and fibrosis stage .

Advanced Research Questions

Q. How can resistance-associated substitutions (RAS) in NS3/4A be analyzed after this compound treatment failure?

- Methodological Guidance : Perform direct sequencing of NS3 protease domains from clinical isolates. Focus on mutations like D168V/E (conferring high-level resistance) and Q80K (genotype 1a). Use phenotypic assays with chimeric replicons to quantify fold changes in EC₅₀. Correlate RAS with virologic relapse rates in non-SVR cohorts .

Q. What pharmacokinetic interactions occur between this compound and immunosuppressants in transplant patients?

- Methodological Guidance : Conduct phase IIa studies in HCV-infected transplant recipients co-administered cyclosporine or tacrolimus. Monitor this compound plasma concentrations via LC-MS/MS. Cyclosporine inhibits OATP1B1/P-gp/CYP3A, increasing this compound AUC by 5.8-fold; avoid coadministration. Tacrolimus interactions are clinically insignificant .

Q. How do IL28B polymorphisms and fibrosis stages affect this compound’s SVR rates in genotype 1 patients?

- Methodological Guidance : Stratify patients by IL28B alleles (CC vs. non-CC) and METAVIR fibrosis scores (F0–F2 vs. F3–F4). In treatment-naïve CC patients, SVR rates reach 95% with this compound + PR vs. 82% with Sofosbuvir + PR. For F3–F4 fibrosis, this compound achieves 69% SVR vs. 62% with Telaprevir .

Q. Data Analysis & Contradiction Resolution

Q. How should conflicting SVR outcomes in this compound trials be reconciled (e.g., GALAXY vs. retrospective studies)?

- Methodological Guidance : Perform network meta-analyses comparing trial designs. For example, GALAXY (prospective) reported 100% SVR12 with this compound + Sofosbuvir, while retrospective studies (n=151) noted 88% SVR due to allograft cirrhosis. Adjust for confounders like ribavirin use, treatment duration, and patient heterogeneity .

Q. What statistical models predict this compound’s impact on healthcare resource utilization?

- Methodological Guidance : Use two-part multivariable models with phase III trial data. Logistic regression can link adverse events (e.g., hyperbilirubinemia) to hospital admissions. In UK cost analyses, shorter this compound regimens reduce outpatient consultations by 30% compared to 48-week PR .

Q. Experimental Design Considerations

Q. What strategies minimize bias in this compound vs. first-generation protease inhibitor trials?

- Methodological Guidance : Use randomized, double-blind designs with active comparators (e.g., Telaprevir). Control for baseline variables like HCV subtype (1a vs. 1b) and prior treatment history. Include blinded endpoint adjudication committees to reduce SVR assessment bias .

Q. How can in vitro resistance profiles inform clinical trial inclusion criteria?

- Methodological Guidance : Exclude genotype 1a patients with Q80K polymorphisms (prevalence ~30% in US/EU) due to 11-fold reduced this compound susceptibility. For genotype 1b, screen for L31 RAS, which reduces SVR by 50% in non-responders .

Q. Tables for Key Findings

| Parameter | This compound + PR | Sofosbuvir + PR | Telaprevir + PR |

|---|---|---|---|

| SVR in IL28B CC (naïve) | 95% | 98% | 71% |

| SVR in F3–F4 fibrosis | 69% | 85% | 62% |

| Treatment Duration (weeks) | 24 (RGT) | 12 | 48 |

| Resistance Mutation | Fold Change (EC₅₀) | Clinical Impact |

|---|---|---|

| Q80K (1a) | 11x | Avoid this compound use |

| D168V/E (1a/1b) | ≥50x | High-level resistance |

| L31M (1b) | 5x | Moderate relapse risk |

Properties

Key on ui mechanism of action |

Simeprevir is accumulated in the liver after uptake into hepatocytes via OATP1B1/3. NS3/4A heterodimeric complex is composed of the cofactor N4A subunit and N3 subunit which contains the proteolytic site. The NS3/4A protease cleaves the HCV polyprotein downstream of the NS3 site, generating non-structural viral proteins NS3, NS4A, NS4B, NS5A and NS5B and subsequently formation of mature proteins. Simeprevir exerts an inhibitory action on HCV polyprotein cleavage via induced-fit binding to an extended S2 subsite located in the NS3 catalytic site. NS3/4A inhibitors usually depend on few interactions located in the substrate binding groove of the viral serine protease, thus are susceptible to resistance and failed treatment from few critical mutations in these sites. At higher concentration above their antiviral half-maximal effective concentration (EC50), simeprevir and other NS3/4A inhibitors also restore interferon (IFN)-signaling pathways that are thought to be disrupted by NS3/4A protease and recover innate immune processes. NS3/4A protease cleaves two essential adaptor proteins that initiate signaling leading to activation of IFN regulatory factor 3 and IFN-α/β synthesis, which are mitochondrial antiviral-signaling proteins (MAVS otherwise known as IPS-1, VISA, or Cardif) and toll/interleukin-1 receptor (TIR)- domain-containing adaptor-inducing IFN-β (TRIF). Blocking the function of these adaptor proteins results in impaired interferon induction. NS3/4A inhibitors recover the proper IFN-signaling pathways. Simeprevir sodium is a selective hepatitis C virus (HCV) nonstructural 3/4A (NS3/4A) protease inhibitor (PI). The drug is a direct-acting antiviral (DAA) with activity against HCV. Simeprevir binds noncovalently to the active site of HCV NS3/4A protease, thereby blocking enzyme activity essential for viral replication (i.e., cleavage of the HCV-encoded polyprotein at the NS3/NS4A, NS4A/NS4B, NS4A/NS5A, and NS5A/NS5B junctions). In vitro studies using biochemical and cell-based replicon assays indicate that simeprevir has potent activity against HCV genotypes 1a and 1b1 5 8 9 and has some activity against HCV genotypes 2, 4, 5, and 6 (not genotype 3). |

|---|---|

CAS No. |

923604-59-5 |

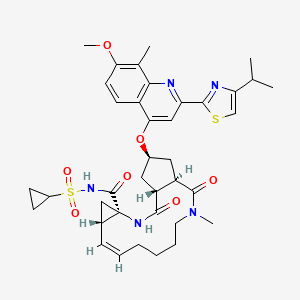

Molecular Formula |

C38H47N5O7S2 |

Molecular Weight |

749.9 g/mol |

IUPAC Name |

(4S)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |

InChI |

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/t23?,24?,27?,28?,38-/m0/s1 |

InChI Key |

JTZZSQYMACOLNN-ZMKZURCUSA-N |

SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Isomeric SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5C[C@@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |

Color/Form |

White to almost white powder |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Insoluble Practically insoluble in water over a wide pH range Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents |

Synonyms |

435, TMC 435350, TMC N-(17-(2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo(13.3.0.04,6)octadec-7-ene-4-carbonyl)(cyclopropyl)sulfonamide Olysio simeprevir TMC 435 TMC 435350 TMC-435 TMC-435350 TMC435 TMC435350 |

vapor_pressure |

5.9X10-27 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.